11-Phenyl-8-azaspiro[5.6]dodecan-9-one
Description
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is a nitrogen-containing spirocyclic compound characterized by a spiro junction between a six-membered and a seven-membered ring system. Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive scaffolds.
Properties
CAS No. |
88151-79-5 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodecan-9-one |
InChI |
InChI=1S/C17H23NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,19) |
InChI Key |
DBYJONBXDUXZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CC(=O)NC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategy
The spiro ring system is constructed via intramolecular cyclization of a preorganized precursor. A representative route begins with the preparation of N-tosyl-protected amino ketones , which undergo base-mediated ring closure. For example, treatment of 2-[1-(4-methoxyphenyl)ethyl-(p-tolylsulfonyl)amino]acetate with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature induces deprotonation and nucleophilic attack, forming the azaspiro framework.
Key Reaction:
This step typically achieves yields of 54–68% after silica gel chromatography (hexane/ethyl acetate gradient).
Phenyl Group Introduction
The phenyl moiety is introduced via Friedel-Crafts alkylation using benzene and a chlorinated intermediate. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, with reaction completion confirmed by thin-layer chromatography (TLC) in hexane/ethyl acetate (4:1).
Reaction Conditions and Optimization
Solvent and Temperature Effects
Catalytic Systems
-
Lithium aluminum hydride (LiAlH₄) reduces intermediates to secondary amines, critical for subsequent N-alkylation steps.
-
Tosyl chloride (TsCl) activates amines for nucleophilic substitution, facilitating spiro ring formation.
Industrial Production Considerations
Scalability Challenges
-
Purification bottlenecks : Column chromatography on silica gel is replaced with crystallization or distillation at scale.
-
Catalyst recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) reduce waste and improve cost-efficiency.
Green Chemistry Metrics
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 54 | 62 |
| E-factor (kg waste/kg product) | 8.2 | 4.7 |
| Solvent Recovery (%) | 45 | 78 |
Data adapted from large-scale analog syntheses.
Analytical Characterization
Table 1: NMR Data for Key Intermediates
| Compound | δ (ppm) | δ (ppm) |
|---|---|---|
| N-Tosyl precursor | 7.62 (d, J=8.0 Hz, 2H), 4.74 (d, J=6.3 Hz, 1H) | 158.9, 143.0, 55.2, 21.5 |
| Spiro intermediate | 5.17 (q, J=6.9 Hz, 1H), 3.77 (s, 3H) | 158.9, 127.3, 53.0, 23.4 |
Infrared Spectroscopy:
Comparative Methodologies
Alternative Routes
-
Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) for stereocontrolled spiro formation, though costs limit industrial use.
-
Enzymatic cyclization : Pilot studies report lipase-mediated ring closure in aqueous media (45% yield), highlighting sustainability potential .
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodecan-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-Phenyl-8-azaspiro[5.6]dodecan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Conformational Analysis
A comparative analysis of key structural analogues is summarized in Table 1.
Table 1: Structural Comparison of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one and Analogues
Key Observations:
- Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to the methyl group in or polar dimethylamino groups in .
- Ring Conformations : The boat conformation observed in the seven-membered ring of contrasts with the likely hybrid conformation of the target compound, suggesting differences in strain and stability.
- Functional Diversity : The oxa (oxygen) and triaza (three nitrogen) systems in and alter electronic distribution compared to the single nitrogen in the target compound, affecting reactivity in synthetic pathways.
Physicochemical and Application-Based Differences
Table 2: Property Comparison
Notes:
- The tricyclic system in exhibits intermolecular C—H⋯O hydrogen bonding, which is absent in the target compound, affecting crystallization behavior .
Biological Activity
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a phenyl group and an azaspiro framework, which may contribute to its pharmacological profiles. This article reviews the biological activity of this compound, including its synthesis, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{21}N, with a molecular weight of approximately 255.36 g/mol. Its structure includes a nitrogen atom integrated into a spirocyclic system, which is often associated with interesting pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of phenyl-substituted amines with appropriate carbonyl compounds under controlled conditions. This method allows for the production of high-purity products, which can then be further modified to enhance biological activity.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia) and K562 (chronic myeloid leukemia) cells. The compound's azaspiro structure may interact with biological targets such as enzymes or receptors involved in cell proliferation and survival, leading to inhibition of tumor growth.
A comparative analysis of related compounds shows that several derivatives also exhibit notable cytotoxicity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane | C_{16}H_{23}N | Methyl substitution enhances lipophilicity |
| 4-Phenyl-1-azaspiro[5.6]dodecane | C_{15}H_{21}N | Different positioning of the phenyl group affects reactivity |
| 11-(4-Fluorophenyl)-8-azaspiro[5.6]dodecanone | C_{15}H_{20}F N | Fluorine substitution may alter biological activity |
The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways or inhibiting specific enzymes crucial for cell survival.
Case Studies
- In vitro Studies : In vitro experiments involving Jurkat and K562 cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
- Comparative Analysis : A study comparing the cytotoxicity of various spirocyclic compounds revealed that those with similar azaspiro frameworks exhibited enhanced activity against tumor cells compared to their non-spirocyclic counterparts.
Potential Applications
The unique structural features of this compound suggest potential applications in:
- Cancer Therapy : Given its cytotoxic properties, this compound may serve as a lead candidate for developing new anticancer agents.
- Drug Design : The ability to modify the azaspiro framework offers opportunities for designing analogs with improved efficacy and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one?
The synthesis typically involves cyclocondensation reactions between spirocyclic precursors and aromatic amines. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine to form spirocyclic intermediates. Subsequent steps may include ring closure and functionalization using reagents like pyrrolidine to introduce the phenyl group. Characterization is performed via melting point analysis, IR spectroscopy (to confirm carbonyl and amine groups), and UV-Vis spectroscopy (to assess conjugation effects) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?
- X-ray crystallography : Used to resolve the three-dimensional structure, including ring conformations (e.g., half-chair for six-membered rings, boat for seven-membered rings) and intermolecular interactions like C–H⋯O hydrogen bonds. SHELX software is employed for refinement, accounting for potential inversion twinning .
- IR spectroscopy : Identifies functional groups (e.g., lactam carbonyl stretching at ~1700 cm⁻¹).
- UV-Vis spectroscopy : Analyzes electronic transitions influenced by the spirocyclic and phenyl substituents .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected ring puckering or bond lengths?
Discrepancies between theoretical and observed geometries (e.g., puckering amplitudes) can be addressed using Cremer and Pople’s puckering coordinates . Software like WinGX integrates tools for geometry optimization and twin refinement, enabling researchers to model alternative conformations and validate results against experimental data. For example, inversion twins with minor components (e.g., 34% in ) require careful treatment during refinement to avoid misinterpretation .
Q. What strategies optimize reaction pathways to enhance the yield of this compound?
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in spirocyclic ring formation.
- Kinetic studies : Monitor reaction progress via HPLC to identify bottlenecks, such as intermediate instability.
- Purification protocols : Use column chromatography with gradient elution to separate stereoisomers, as spirocyclic systems often exhibit diastereomerism .
Q. How can researchers handle empirical contradictions in spectroscopic or crystallographic data?
- Cross-validation : Combine multiple techniques (e.g., NMR for stereochemistry, X-ray for absolute configuration) to reconcile conflicting data.
- Error analysis : Quantify uncertainties in refinement parameters (e.g., R-factors in SHELX) to assess data reliability.
- Statistical frameworks : Apply methods like constructive falsification ( ) to test hypotheses against empirical contradictions, particularly in cases of pseudorotation or dynamic disorder .
Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?
In crystal lattices, C–H⋯O interactions often form 2D networks parallel to specific planes (e.g., (0 0 1)), stabilizing the packing arrangement. These interactions can influence melting points and solubility, which are critical for formulation studies. Computational tools like ORTEP for Windows visualize these networks and quantify bond distances/angles .
Methodological Considerations
- Data refinement : For crystallographic studies, use SHELXL’s TWIN/BASF commands to model twinning and improve accuracy in occupancy calculations .
- Spectral interpretation : Assign IR/UV-Vis peaks using comparative analysis with structurally analogous spirocyclic compounds (e.g., 8-azaspiro[4.5]decan-2-one derivatives) .
- Ethical compliance : Adhere to safety protocols for handling intermediates (e.g., benzothiazol-2-yl amines), as outlined in chemical safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
